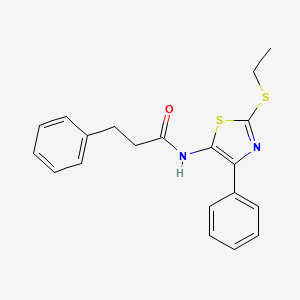

N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide

Description

N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide is a synthetic organic compound featuring a thiazole core substituted with an ethylthio group at position 2 and a phenyl group at position 2. The thiazole ring is further functionalized at position 5 with a propanamide side chain bearing a phenyl substituent.

Properties

IUPAC Name |

N-(2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS2/c1-2-24-20-22-18(16-11-7-4-8-12-16)19(25-20)21-17(23)14-13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOXFZIAVOAQKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=C(S1)NC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide typically involves the condensation of 2-ethylthio-4-phenylthiazole with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Bromine, chlorine, sulfuric acid

Major Products Formed

Oxidation: Sulfoxide, sulfone

Reduction: Alcohol

Substitution: Halogenated thiazole derivatives

Scientific Research Applications

N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural homology with several thiazole- and propanamide-containing derivatives. Below is a comparative analysis based on substituent patterns, synthetic routes, and inferred biological activities:

Table 1: Comparative Analysis of Thiazole-Propanamide Derivatives

* Inferred from structural analogs with ethylthio and phenyl groups, which correlate with improved antimicrobial activity in pyrimidine derivatives .

Key Findings:

Substituent Influence on Activity: The ethylthio group in the target compound and related pyrimidine derivatives (e.g., compounds 7a–d) is associated with enhanced antifungal activity, likely due to improved membrane penetration or target binding .

Synthetic Complexity :

- The target compound’s synthesis likely follows a modular approach, similar to compound 2, involving coupling of pre-functionalized thiazole amines with propanamide precursors . In contrast, compound 29 requires multi-step nitro reduction and heterocycle formation, increasing synthetic complexity .

Biological Activity Gaps :

- While pyrimidine derivatives (e.g., compounds 7a–d) demonstrate clear structure-activity relationships (SAR) for antimicrobial activity , direct biological data for the target compound are absent. Further studies are needed to validate its hypothesized efficacy.

Biological Activity

N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide is a thiazole derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure

- Molecular Formula : C20H20N2OS2

- CAS Number : 1049254-91-2

- Molecular Weight : 368.51 g/mol

The compound is synthesized through the condensation of 2-ethylthio-4-phenylthiazole with 3-phenylpropanoyl chloride, typically in the presence of a base such as triethylamine under reflux conditions in an organic solvent like dichloromethane.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Thiazole derivatives are known for their efficacy against various bacterial strains, showing potential as therapeutic agents in combating infections .

Anticancer Activity

This compound exhibits notable anticancer properties. Research indicates that it can inhibit the proliferation of cancer cells by targeting specific kinases involved in cellular growth pathways. For instance, studies on thiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells . The compound's IC50 values indicate its potency:

| Cell Line | IC50 Value (μM) |

|---|---|

| PC3 | 10 |

| MCF-7 | 10 |

| HT-29 | 12 |

The biological activity of this compound is primarily attributed to its interaction with key molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes, particularly kinases that play critical roles in cell signaling and proliferation.

- Cell Cycle Arrest : By interfering with the signaling pathways, it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 2-Ethylthio-4-methylaminoquinazoline | Inhibitory effects on Mycobacterium tuberculosis |

| Thiophene derivatives | Anticancer and antimicrobial properties |

While other thiazole and thiophene derivatives also exhibit significant biological activities, this compound stands out due to its unique structural features that enhance its reactivity and biological efficacy .

5. Case Studies and Research Findings

Several studies have focused on the biological implications of thiazole derivatives:

- Cytotoxicity Studies : A study on quinazolinone-thiazole hybrids highlighted the cytotoxic effects of compounds similar to this compound against various cancer cell lines, reinforcing the potential of thiazole compounds in cancer therapy .

- Mechanistic Insights : Molecular docking studies have shown how these compounds can effectively bind to target proteins involved in tumorigenesis, providing insights into their mechanisms of action at a molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.